Lipophilicity (XLogP3) Compared to Carbonyl Analog and Piperazine Derivative
4-((5-Bromothiophen-2-yl)methyl)piperazin-2-one exhibits an XLogP3 of 1.6 [1], placing it intermediate between the more polar carbonyl analog (4-(5-bromothiophene-2-carbonyl)piperazin-2-one, XLogP3 = 1.5) [2] and the more lipophilic piperazine derivative (1-[(5-bromothiophen-2-yl)methyl]piperazine, reported LogP = 2.23) . This moderate lipophilicity may offer a balanced partition coefficient for both cellular permeability and aqueous solubility, reducing the risk of excessive lipophilicity‑driven promiscuity while maintaining passive diffusion capacity.
| Evidence Dimension | Calculated lipophilicity (XLogP3 / LogP) |
|---|---|
| Target Compound Data | 1.6 (XLogP3) |
| Comparator Or Baseline | 4-(5-bromothiophene-2-carbonyl)piperazin-2-one: 1.5 (XLogP3); 1-[(5-bromothiophen-2-yl)methyl]piperazine: 2.23 (LogP) |
| Quantified Difference | 0.1 lower vs. carbonyl analog; 0.63 lower vs. piperazine analog |
| Conditions | Computed using XLogP3 3.0 (PubChem) or vendor‑reported LogP |
Why This Matters
Lipophilicity directly influences membrane permeability and metabolic clearance; selecting a compound with an intermediate LogP value can mitigate both poor bioavailability (too polar) and off‑target binding / hERG liability (too lipophilic).
- [1] PubChem. (2026). 4-[(5-Bromothiophen-2-yl)methyl]piperazin-2-one (CID 47424716). National Center for Biotechnology Information. View Source
- [2] PubChem. (2026). 4-(5-Bromothiophene-2-carbonyl)piperazin-2-one (CID 47101108). National Center for Biotechnology Information. View Source
